molecular formula C7H8O4 B6251614 methyl (2R)-2-(furan-2-yl)-2-hydroxyacetate CAS No. 33346-67-7

methyl (2R)-2-(furan-2-yl)-2-hydroxyacetate

Cat. No.: B6251614
CAS No.: 33346-67-7
M. Wt: 156.1
InChI Key:
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Description

Methyl (2R)-2-(furan-2-yl)-2-hydroxyacetate is an organic compound characterized by the presence of a furan ring, a hydroxy group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Esterification Reaction: : One common method to synthesize methyl (2R)-2-(furan-2-yl)-2-hydroxyacetate involves the esterification of (2R)-2-(furan-2-yl)-2-hydroxyacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

  • Aldol Condensation: : Another synthetic route involves the aldol condensation of furfural with a suitable aldehyde, followed by esterification. This method requires careful control of reaction conditions to achieve the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity. Catalysts such as immobilized enzymes or solid acids can be employed to enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Methyl (2R)-2-(furan-2-yl)-2-hydroxyacetate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of carboxylic acids or ketones.

  • Reduction: : Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the corresponding alcohol.

  • Substitution: : The furan ring in this compound can participate in electrophilic aromatic substitution reactions. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in acetic acid for bromination.

Major Products

    Oxidation: Formation of (2R)-2-(furan-2-yl)-2-oxoacetic acid.

    Reduction: Formation of (2R)-2-(furan-2-yl)-2-hydroxyethanol.

    Substitution: Formation of 5-bromo-2-(2-hydroxy-2-methoxyacetyl)furan.

Scientific Research Applications

Chemistry

Methyl (2R)-2-(furan-2-yl)-2-hydroxyacetate is used as an intermediate in organic synthesis. Its unique structure allows for the construction of complex molecules through various chemical transformations.

Biology

In biological research, this compound is studied for its potential as a building block in the synthesis of bioactive molecules. Its furan ring is a common motif in many natural products with biological activity.

Medicine

Pharmaceutical research explores this compound for its potential therapeutic properties. It serves as a precursor in the synthesis of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is utilized in the production of polymers and resins. Its ability to undergo polymerization reactions makes it valuable in materials science.

Mechanism of Action

The mechanism by which methyl (2R)-2-(furan-2-yl)-2-hydroxyacetate exerts its effects depends on its application. In chemical reactions, the ester and hydroxy groups participate in nucleophilic and electrophilic interactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding or inhibition.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2R)-2-(furan-2-yl)-2-hydroxypropanoate
  • Ethyl (2R)-2-(furan-2-yl)-2-hydroxyacetate
  • Methyl (2R)-2-(thiophen-2-yl)-2-hydroxyacetate

Uniqueness

Methyl (2R)-2-(furan-2-yl)-2-hydroxyacetate is unique due to its specific stereochemistry and the presence of both a furan ring and a hydroxyacetate moiety

By understanding the properties and applications of this compound, researchers can explore new avenues in synthetic chemistry, pharmaceuticals, and materials science.

Properties

CAS No.

33346-67-7

Molecular Formula

C7H8O4

Molecular Weight

156.1

Purity

95

Origin of Product

United States

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